
(-)-Trimethaphan Camphorsulfonate
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Overview
Description
(-)-Trimethaphan Camphorsulfonate: is a chemical compound that belongs to the class of camphorsulfonic acid salts. It is known for its application in various fields, including pharmaceuticals and organic synthesis. This compound is particularly interesting due to its unique structural properties and its ability to form stable salts with various cations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Trimethaphan Camphorsulfonate typically involves the reaction of camphorsulfonic acid with trimethaphan. The process begins with the preparation of camphorsulfonic acid, which is achieved by sulfonation of camphor using sulfuric acid and acetic anhydride . The resulting camphorsulfonic acid is then reacted with trimethaphan under controlled conditions to form the desired camphorsulfonate salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes followed by purification steps to ensure the purity and stability of the final product. The use of advanced analytical techniques such as gas chromatography and mass spectrometry ensures the quality control of the compound .
Chemical Reactions Analysis
Oxidation Reactions
(-)-Trimethaphan Camphorsulfonate undergoes oxidation to form sulfonic acid derivatives. This reaction involves the sulfonate group (SO3−) reacting with oxidizing agents under controlled conditions. The sulfonate group is converted into sulfonic acid (SO3H), enhancing its polarity and stability.
Reaction Type | Conditions | Products | References |
---|---|---|---|
Oxidation | Oxidizing agents (e.g., H2O2) | Sulfonic acid derivatives |
Analytical techniques such as gas chromatography (GC) and mass spectrometry (MS) are employed to monitor reaction progress and verify product purity.
Reduction Reactions
The sulfonate group in this compound can be reduced to yield alternative functional groups, such as thiols ( SH) or sulfides ( S ). Reduction typically requires strong reducing agents (e.g., lithium aluminum hydride, LiAlH4) and is conducted under inert atmospheres to prevent side reactions.
Reaction Type | Conditions | Products | References |
---|---|---|---|
Reduction | LiAlH4, inert gas | Thiols, sulfides, or related analogs |
Reduction pathways are critical for modifying the compound’s pharmacological properties or synthesizing derivatives for research .
Stability and Reactivity
This compound is stable under standard storage conditions but degrades under extreme pH or prolonged heat exposure. Key stability considerations include:
-
Thermal Stability : Decomposes at temperatures >200°C, releasing sulfur oxides (SOx).
-
pH Sensitivity : Hydrolyzes in strongly acidic or alkaline environments, leading to cleavage of the sulfonate ester bond .
Functional Group Reactivity
The compound’s functional groups participate in distinct reactions:
-
Sulfonate Group : Central to redox reactions and salt formation.
-
Camphor Moiety : Contributes to chirality and steric effects, influencing reaction selectivity .
Research Findings
-
Selective Reactivity : The sulfonate group exhibits higher reactivity compared to the camphor backbone, enabling targeted modifications .
-
Chirality Impact : The (-)-enantiomer shows distinct pharmacokinetic behavior compared to its (+)-counterpart, affecting reaction yields in stereoselective syntheses .
Scientific Research Applications
Therapeutic Uses
1. Management of Hypertensive Emergencies
- Indication : Trimethaphan is indicated for rapid blood pressure reduction in acute hypertensive crises, such as dissecting aortic aneurysm and pulmonary edema associated with systemic hypertension .
- Mechanism : By blocking sympathetic ganglia, trimethaphan induces vasodilation, leading to decreased vascular resistance and lowered blood pressure. Its rapid action makes it suitable for emergency situations where immediate intervention is necessary .
2. Controlled Hypotension During Surgery
- Application : It is utilized to achieve controlled hypotension during surgical procedures, particularly those involving the head and neck, to minimize bleeding .
- Benefits : The ability to maintain lower blood pressure helps improve surgical visibility and reduces the risk of complications associated with excessive bleeding .
Pharmacological Properties
- Pharmacodynamics : Trimethaphan's hypotensive effect arises from its reduction of sympathetic nervous system tone and direct vasodilatory properties. It also facilitates histamine release, contributing to its overall hypotensive effect .
- Adverse Effects : While generally effective, trimethaphan can lead to side effects such as postural hypotension, tachycardia, and in rare cases, respiratory arrest due to its ganglionic blocking properties . Close monitoring during administration is recommended.
Case Studies and Clinical Findings
Several studies have documented the effects and applications of trimethaphan in clinical settings:
- Hypertensive Crisis Management : A study highlighted the efficacy of trimethaphan in controlling severe hypertension during emergencies. Patients receiving trimethaphan exhibited significant reductions in blood pressure without major complications .
- Surgical Use Cases : Clinical trials have shown that administering trimethaphan during surgery resulted in effective hypotension control, allowing for safer surgical procedures by reducing intraoperative bleeding .
- Adverse Reactions : Reports indicate instances of respiratory complications associated with high doses of trimethaphan, emphasizing the need for careful dosage management and patient monitoring during treatment .
Comparative Data Table
Application | Indication | Mechanism | Key Findings |
---|---|---|---|
Hypertensive Emergencies | Rapid BP reduction | Ganglionic blockade | Effective in acute scenarios |
Controlled Hypotension | Surgical procedures | Vasodilation | Reduces bleeding risk |
Side Effects | Respiratory arrest (rare) | Unknown mechanism | Requires monitoring |
Mechanism of Action
The mechanism of action of (-)-Trimethaphan Camphorsulfonate involves its interaction with specific molecular targets. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(1S)-(+)-Ammonium 10-Camphorsulfonate: This compound is similar in structure and is used in similar applications, such as calibration of circular dichroism spectrometers.
(1S)-(+)-10-Camphorsulfonic Acid: Another similar compound used in various chemical and pharmaceutical applications.
Uniqueness: (-)-Trimethaphan Camphorsulfonate is unique due to its specific structural configuration and its ability to form stable salts with various cations. This property makes it particularly valuable in the synthesis of enantiopure compounds and in pharmaceutical formulations.
Biological Activity
(-)-Trimethaphan Camphorsulfonate, a derivative of trimethaphan, is a ganglionic blocking agent primarily utilized in medical settings for the management of hypertension and other conditions requiring rapid blood pressure control. This compound acts as a non-depolarizing antagonist at nicotinic acetylcholine receptors located in the autonomic ganglia, leading to significant physiological effects. This article delves into its biological activity, mechanisms of action, therapeutic applications, and potential side effects, supported by data tables and relevant case studies.
- Molecular Formula : C32H40N2O5S2
- Molecular Weight : 596.8 g/mol
This compound functions by competitively antagonizing nicotinic acetylcholine receptors in the autonomic ganglia. This blockade prevents the stimulation of postsynaptic receptors by acetylcholine, resulting in reduced sympathetic and parasympathetic autonomic activity. The primary pharmacological effects include:
- Vasodilation : Decreases vascular resistance and lowers blood pressure.
- Histamine Release : May contribute to hypotensive effects and side effects such as flushing or allergic reactions.
- Cardiac Effects : Can lead to reflex tachycardia due to decreased sympathetic input to the heart.
Biological Activity
The biological activity of this compound can be summarized in the following table:
Action | Effect | Mechanism |
---|---|---|
Ganglionic Blockade | Reduces sympathetic tone | Antagonism of nicotinic receptors |
Vasodilation | Lowers blood pressure | Inhibition of vasoconstriction |
Histamine Release | Potential hypotensive effect | Induction of mast cell degranulation |
Tachycardia | Increased heart rate | Reflex response due to reduced vascular resistance |
Therapeutic Applications
This compound is used in specific clinical scenarios:
- Hypertensive Crises : Effective in rapidly lowering blood pressure during acute emergencies.
- Neurosurgery : Used to control bleeding and manage hemodynamic stability during surgical procedures.
- Aortic Dissection : Occasionally utilized for managing severe hypertension associated with this condition.
Case Studies
-
Hypertensive Crisis Management :
A study demonstrated that intravenous administration of (-)-Trimethaphan significantly reduced systolic blood pressure in patients experiencing hypertensive crises, showcasing its rapid action and effectiveness in acute settings. -
Neurosurgical Procedures :
In a cohort of patients undergoing neurosurgery, (-)-Trimethaphan was employed to maintain controlled hypotension. The results indicated a marked reduction in intraoperative bleeding without significant adverse effects on cardiac function.
Side Effects
While this compound is effective, it is associated with several side effects:
- Postural Hypotension : Commonly observed due to vasodilation.
- Tachycardia : Reflexive increase in heart rate may occur.
- Respiratory Arrest : Rare but serious side effect; mechanism remains unclear.
Q & A
Q. Basic: What is the mechanism of action of (-)-Trimethaphan Camphorsulfonate in ganglionic blockade, and how is this characterized experimentally?
Answer:
this compound acts as a competitive nicotinic acetylcholine receptor antagonist, inhibiting neurotransmission at autonomic ganglia. Methodological validation involves in vivo hemodynamic studies in animal models (e.g., dogs or primates) under controlled anesthesia. Key parameters include monitoring blood pressure, cardiac output, and regional blood flow (e.g., coronary, renal) using techniques like electromagnetic flowmetry or radioactive microspheres . Dose-response curves are established to differentiate ganglionic blockade from direct vascular effects, with validation via reversal using cholinesterase inhibitors.
Q. Basic: How is this compound synthesized, and what analytical methods ensure enantiomeric purity?
Answer:
The synthesis involves condensing 3,4-dibenzyl-2-ketoimidazole with trimethylene thiophanium intermediates, followed by salt formation with camphorsulfonic acid. Enantiomeric purity is critical due to stereospecific activity. Chiral resolution is achieved via HPLC using cellulose-based columns (e.g., Chiralcel OD-H) with UV detection. Alternatively, NMR analysis of camphorsulfonate esters (e.g., derivatizing chiral alcohols) can determine enantiomeric excess by comparing diastereomeric splitting patterns in 1H- or 13C-NMR spectra .
Q. Advanced: How can researchers resolve contradictions in hemodynamic data between studies using this compound in different species (e.g., dogs vs. primates)?
Answer:
Discrepancies in cardiac output or regional blood flow effects (e.g., coronary vs. splanchnic circulation) arise from species-specific autonomic tone and anesthesia protocols. To address this:
Standardize Anesthesia: Use consistent agents (e.g., halothane vs. methoxyflurane) to minimize confounding vasoactive effects .
Control Baseline Parameters: Monitor pre-treatment autonomic activity (e.g., baroreceptor sensitivity) and adjust dosing to equivalent ganglionic blockade levels.
Cross-Validate Models: Compare results in conscious vs. anesthetized animals to isolate drug effects from anesthesia artifacts .
Q. Advanced: What methodologies optimize this compound formulations for high API loading in solid dosage forms?
Answer:
Camphorsulfonate’s superior compressibility allows high drug loads (60–100% w/w) in tablets. Key steps include:
- Dry Granulation: Pre-compaction via roller compaction to enhance flowability and reduce elasticity.
- Compression Analysis: Use compaction simulators to measure tensile strength (>2.0 MPa) and adjust compression force (10–20 kN).
- Excipient Screening: Pair with brittle fillers (e.g., microcrystalline cellulose) to mitigate camphorsulfonate’s slight plasticity .
Q. Basic: What are the standard protocols for assessing this compound’s effects on cerebral oxygenation during hypotensive anesthesia?
Answer:
In models like rodents or primates:
Induce Controlled Hypotension: Administer incremental doses (0.5–5 mg/kg IV) to achieve target mean arterial pressure (40–60 mmHg).
Monitor Brain-Surface PO2: Use polarographic microelectrodes or fluorescence quenching probes.
Correlate with Hemodynamics: Simultaneously measure cerebral blood flow via laser Doppler or 14C-iodoantipyrine autoradiography .
Q. Advanced: How can researchers address batch-to-batch variability in this compound’s pharmacological activity?
Answer:
Variability often stems from residual solvents or enantiomeric impurities. Mitigation strategies:
- Quality Control: Enforce strict HPLC purity thresholds (>99.5%) with chiral columns.
- Stability Studies: Conduct accelerated degradation (40°C/75% RH) to identify degradation products (e.g., sulfonic acid derivatives) via LC-MS.
- Bioassay Calibration: Standardize batches using ex vivo ganglion preparation (e.g., rat cervical ganglia) to quantify blockade efficacy .
Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE: Wear nitrile gloves, chemical goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation: Use fume hoods for weighing/powder handling due to potential respiratory irritancy.
- Spill Management: Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
Q. Advanced: What computational or in silico approaches predict this compound’s interactions with nicotinic receptors?
Answer:
Molecular Docking: Use AutoDock Vina to model binding to the α3β4 nicotinic receptor subtype, focusing on sulfonate-cation interactions.
MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes.
Validate Experimentally: Compare predictions with patch-clamp electrophysiology in transfected HEK293 cells .
Properties
CAS No. |
99297-10-6 |
---|---|
Molecular Formula |
C₃₂H₄₁N₂O₅S₂⁺ |
Molecular Weight |
597.81 |
Synonyms |
[3aR-(3aα,8aα,8bα)]-Decahydro-2-oxo-1,3-bis(phenylmethyl)-thieno[1’,2’:1,2]thieno[3,4-d]imidazol-5-ium Salt With (1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic Acid; (1S)-7,7-Dimethyl-2-oxo-Bicyclo[2.2.1]heptane-1-methanesulfonic Acid |
Origin of Product |
United States |
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